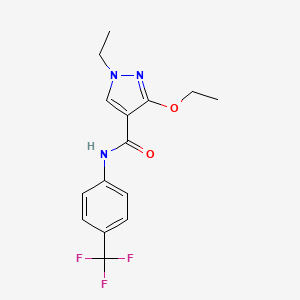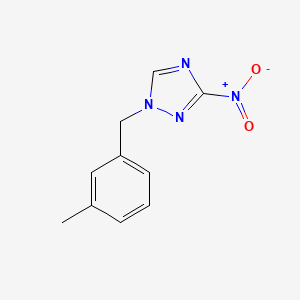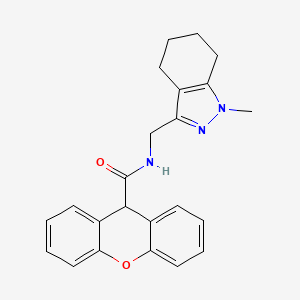
2-(2-Methoxyphenyl)iminochromene-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)iminochromene-3-carbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the chromene family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)iminochromene-3-carbothioamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown significant potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in environmental and biological samples.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide have been studied extensively in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets involved in disease development and progression. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for the study of 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide. One area of research is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including drug discovery, environmental monitoring, and disease diagnosis. Finally, the potential toxicity of this compound at high concentrations should be further investigated to ensure its safety for use in humans and the environment.
Synthesemethoden
The synthesis of 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide involves a multi-step process that starts with the condensation of 2-hydroxybenzaldehyde and 2-methoxyaniline to form 2-(2-methoxyphenyl)imino-1-phenyl-ethanol. This intermediate compound is then oxidized to form the corresponding aldehyde, which is subsequently treated with thiosemicarbazide to yield the final product, 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)iminochromene-3-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-20-15-9-5-3-7-13(15)19-17-12(16(18)22)10-11-6-2-4-8-14(11)21-17/h2-10H,1H3,(H2,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBIWGSEVQSHAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2362834.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2362837.png)
![4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2362838.png)
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)







![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)